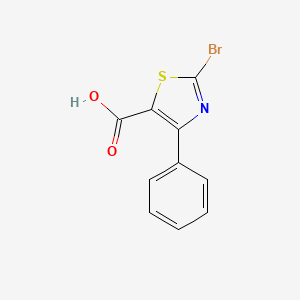
2-Bromo-4-phenylthiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-phenylthiazole-5-carboxylic acid is a compound that is structurally related to various research chemicals discussed in the provided papers. While the exact compound is not directly mentioned, the papers provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds are often used in the synthesis of polymers, coordination complexes, and for their potential biological activities .
Synthesis Analysis
The synthesis of related thiazole compounds involves reactions with different reagents to introduce various functional groups. For instance, the reaction of ammonium salts of isothiazolethiones with p-bromophenacyl bromide leads to the formation of 5-(p-bromophenacylthio)-isothiazoles . Similarly, the synthesis of 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid from silylated 3-amino-4-hydroxybenzoic acid and methyl 4-chloroformyl-1-benzoate in a "one-pot procedure" demonstrates the complexity and creativity in synthesizing such compounds . These methods highlight the importance of selecting appropriate starting materials and reagents to achieve the desired functionalization of the thiazole ring .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. For example, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was determined using X-ray crystallography, which provided detailed information about the arrangement of atoms in the molecule . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was elucidated using spectroscopic methods and X-ray diffraction studies . These analyses are crucial for understanding the three-dimensional arrangement of atoms and the potential reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of thiazole derivatives can be influenced by the presence of substituents on the thiazole ring. For example, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved reactions that introduced an acetamido group, which could affect the molecule's antimicrobial properties . The reactivity of such compounds can also be studied using computational methods, such as Density Functional Theory (DFT), to predict reactivity descriptors and understand the charge transfer within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as melting points, solubility, and thermal stability, can be characterized using various analytical techniques. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study the thermal properties of compounds like the trivalent lanthanide complexes constructed using 2-bromine-5-methoxybenzoic acid . The solubility and crystallization behavior can be influenced by the presence of halogen atoms and other substituents on the thiazole ring, as seen in the synthesis and biological evaluation of 2-(Halophenyl)benzoxazole-5-carboxylic acids . Understanding these properties is essential for the practical application of these compounds in various fields .
Scientific Research Applications
Organic Synthesis and Chemical Properties
In organic chemistry, thiazole derivatives, including those structurally related to 2-Bromo-4-phenylthiazole-5-carboxylic acid, are known for their versatility and reactivity. They serve as key intermediates in the synthesis of complex molecules due to their diverse chemical properties. For example, the bromine atom in such compounds can participate in cross-coupling reactions, a fundamental process for forming carbon-carbon bonds in organic synthesis (Qiu et al., 2009). This aspect underscores the utility of brominated thiazole derivatives in constructing pharmacologically active molecules or materials with specific electronic properties.
Medicinal Chemistry and Drug Design
Thiazole cores are prevalent in a wide range of bioactive compounds, suggesting that 2-Bromo-4-phenylthiazole-5-carboxylic acid could serve as a scaffold for drug development. The incorporation of a carboxylic acid moiety often imparts desirable solubility and enhances the interaction with biological targets, potentially leading to improved therapeutic efficacy (De et al., 2011). Research on cinnamic acid derivatives, for instance, has demonstrated their anticancer potentials, highlighting the importance of carboxylic acid functionalities in medicinal chemistry.
Materials Science and Functional Materials
The structural features of thiazole derivatives, including those akin to 2-Bromo-4-phenylthiazole-5-carboxylic acid, make them candidates for materials science applications. Their potential in creating advanced materials stems from the ability to modify electronic and optical properties through functionalization. For example, carboxylic acid groups can facilitate the attachment of molecules to surfaces or the formation of metal-organic frameworks, which are used in catalysis, gas storage, and sensing technologies (Jarboe et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-bromo-4-phenyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-10-12-7(8(15-10)9(13)14)6-4-2-1-3-5-6/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZQSCDJQDHJLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-phenylthiazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

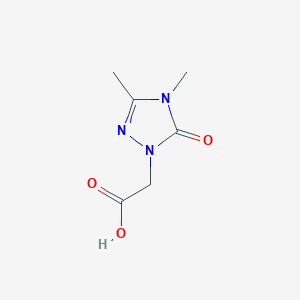

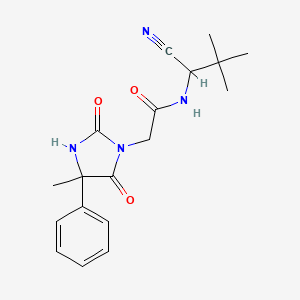
![(4-Methylphenyl)(9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)methanone](/img/structure/B3018487.png)
![3-[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3018488.png)
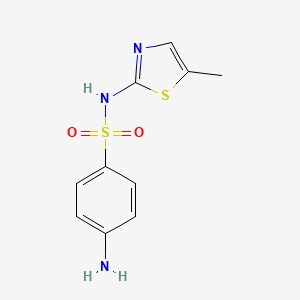
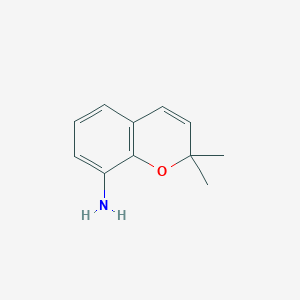
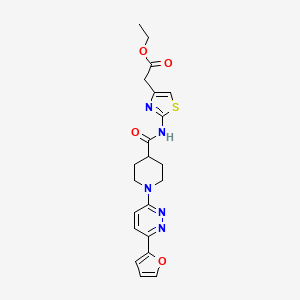
![N-(5-Hydroxyspiro[2.3]hexan-2-yl)prop-2-enamide](/img/structure/B3018493.png)

![2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3018496.png)

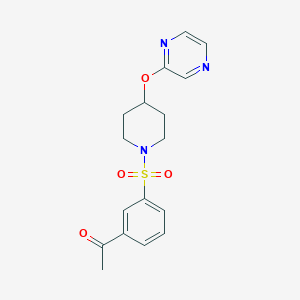
![3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B3018499.png)